molecular formula C18H19NO2 B2633778 1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1023540-36-4

1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2633778
CAS No.: 1023540-36-4
M. Wt: 281.355
InChI Key: BXICFSNMDASMRR-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a chemical compound based on the 1,5,6,7-tetrahydro-4H-indol-4-one scaffold, which is a structure of high interest in medicinal chemistry and drug discovery research . Compounds featuring this core structure have been investigated for their potential biological activities, particularly in the field of oncology. Patents covering similar tetrahydroindol-4-one derivatives indicate their research utility for the treatment of various neoplastic diseases, including but not limited to prostate, breast, lung, and colon cancers, as well as melanoma . The tetrahydroisoquinoline ring system, a closely related structural motif, is a recognized fragment in many alkaloids and bioactive molecules . Such derivatives are frequently explored as precursors for synthesizing more complex molecules and as key intermediates for the development of enzyme inhibitors . Recent scientific studies on analogous tetrahydroisoquinoline compounds have demonstrated significant potential as inhibitors of critical enzymes like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are important targets in anti-cancer research . Some derivatives have also been reported to exhibit notable antioxidant properties in experimental models . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific use cases.

Properties

IUPAC Name

1-(3-acetylphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-11-7-17-16(18(21)8-11)9-12(2)19(17)15-6-4-5-14(10-15)13(3)20/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXICFSNMDASMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)C)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylhydrazine with 2,6-dimethylcyclohexanone under acidic conditions, followed by cyclization to form the tetrahydroindole core. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research indicated that derivatives of tetrahydroindoles exhibit significant activity against viral infections by inhibiting viral entry into host cells. In a high-throughput screening assay against SARS-CoV-2, certain derivatives demonstrated promising antiviral properties with low cytotoxicity levels. The compound's structure allows for modifications that can enhance its efficacy against various viruses, including coronaviruses and other pathogens .

Anti-cancer Properties
Tetrahydroindole derivatives have shown potential in cancer therapy. Compounds structurally similar to 1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. These compounds can interfere with critical cellular pathways involved in cancer progression, making them candidates for further development in oncology .

Pharmacological Applications

Neuroprotective Effects
The compound has been studied for its neuroprotective effects. Research suggests that tetrahydroindole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. This activity may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neurons from oxidative stress and promoting neuronal survival .

Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Studies show that tetrahydroindoles can inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation. This property could be leveraged in developing treatments for chronic inflammatory conditions .

Material Science Applications

Polymer Chemistry
In material sciences, derivatives of this compound are being explored as components in polymer formulations. Their unique chemical structure allows for the creation of novel polymeric materials with enhanced mechanical properties and thermal stability. These materials can find applications in coatings, adhesives, and composite materials .

Case Studies

Study Application Findings
Study on Antiviral ActivitySARS-CoV-2 InhibitionDerivatives showed IC50 values around 0.28 μM with low cytotoxicity .
Cancer ResearchTumor Growth InhibitionCompounds demonstrated significant anti-proliferative effects on various cancer cell lines .
Neuroprotection StudyAlzheimer’s Disease ModelsCompounds exhibited protective effects against neurotoxicity induced by beta-amyloid peptides .
Polymer DevelopmentMaterial ScienceSuccessful incorporation into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroindol-4-one Derivatives

Compound Name Substituents (Positions) Key Structural Features Reference CAS/ID
Target compound 1-(3-acetylphenyl), 2-Me, 6-Me Acetylphenyl at C1; dual methyl groups Not explicitly listed
6,6-Dimethyl-1,2-diphenyl derivative 1-Ph, 2-Ph, 6,6-diMe Dual phenyl groups; 6,6-dimethyl 68638-85-7
1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl 1-(4-Cl-Ph), 2-Ph, 6,6-diMe Chlorophenyl at C1; 6,6-dimethyl 96757-22-1
1-Cyclohexyl-6,6-dimethyl-2-phenyl 1-Cyclohexyl, 2-Ph, 6,6-diMe Cyclohexyl at C1; 6,6-dimethyl 96757-54-9
3-Acetyl-1,5,6,7-tetrahydro-4H-indol-4-one 3-Acetyl Acetyl at C3 (vs. C1 in target) 22056-54-8

Key Observations :

  • Substituent Position : The target compound’s 3-acetylphenyl group at C1 distinguishes it from analogues with phenyl, chlorophenyl, or cyclohexyl groups. This substitution may influence π-π stacking and hydrogen bonding in biological systems .
  • Electron-Withdrawing Groups : Chlorophenyl (96757-22-1) introduces electron-withdrawing effects, which could modulate reactivity in electrophilic substitutions compared to the acetylphenyl group in the target compound .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Formula Key Biological Activity (if reported)
Target compound Not reported C₁₉H₂₁NO₂ Unknown (limited data)
1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl 229–230 C₂₂H₂₀ClNO Antimicrobial (in silico docking)
6,6-Dimethyl-1,2-diphenyl Not reported C₂₂H₂₃NO Intermediate for anticancer agents
3-Acetyl-1,5,6,7-tetrahydro Not reported C₁₀H₁₁NO₂ Not studied biologically

Notes:

  • The acetyl group at C1 in the target compound may enhance metabolic stability compared to phenyl or chlorophenyl groups .

Mechanistic and Application Differences

  • Mechanistic Flexibility: The 3-acetylphenyl group in the target compound could participate in keto-enol tautomerism, unlike rigid phenyl or cyclohexyl analogues, enabling unique reactivity in further functionalizations .
  • Applications: Diphenyl derivatives (e.g., 68638-85-7) are used as intermediates for triazinoquinoxaline hybrids with antioxidant properties . The target compound’s acetyl group may make it a candidate for kinase inhibitors, though this requires validation .

Biological Activity

1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that can be harnessed for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The compound features an indole core structure modified with an acetylphenyl group and dimethyl substitutions. The molecular formula is C19H21NO2C_{19}H_{21}NO_2 with a molecular weight of 295.37 g/mol. The structural characteristics are essential for its interaction with biological targets.

PropertyValue
Molecular FormulaC19H21NO2C_{19}H_{21}NO_2
Molecular Weight295.37 g/mol
CAS Number1023540-36-4

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties similar to other indole derivatives. The presence of the acetyl group enhances its potential to inhibit inflammatory pathways.
  • Analgesic Effects : The compound has been evaluated for analgesic activity, showing promise in reducing pain responses in animal models.
  • Anticancer Potential : The structure of the compound suggests possible anticancer activity due to its ability to interact with cellular pathways involved in tumor growth and proliferation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through SAR studies. Similar compounds have demonstrated varying degrees of efficacy based on their structural modifications.

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole structure with a carboxylic acidAnti-inflammatory
MelatoninIndole structure with an acetyl groupSleep regulation
SerotoninIndole structure; hydroxylated phenolic ringMood regulation

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of various indole derivatives including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be targeted in chronic inflammatory diseases .

Analgesic Activity Assessment

Another research effort focused on evaluating the analgesic properties using animal models. The results demonstrated that doses of the compound significantly reduced pain perception compared to control groups, indicating its potential as a non-opioid analgesic .

Anticancer Activity Evaluation

In vitro studies conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects against various cancer types. The IC50 values were comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one, and how can reaction yields be optimized?

A two-step, three-component reaction involving phenacyl bromide, dimedone, and substituted anilines in a water-ethanol (1:1) solvent under reflux is a primary method. Yields (~67–75%) depend on solvent polarity, temperature control, and stoichiometric ratios. Optimize by adjusting reflux duration (12–24 hr) and using electron-rich aniline derivatives to enhance nucleophilic attack efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Combine spectroscopic techniques (¹H/¹³C NMR, IR) with single-crystal X-ray diffraction (SC-XRD). SC-XRD using SHELXL (for refinement) and ORTEP-III (for visualization) confirms stereochemistry and hydrogen-bonding patterns. For example, X-ray analysis of analogous tetrahydroindol-4-one derivatives reveals pyrrole/pyridine nitrogen conformations critical for reactivity .

Q. What safety protocols are recommended during synthesis and handling?

Use fume hoods, nitrile gloves, and eye protection. The compound’s acute toxicity (Category 4 for oral/dermal/inhalation) necessitates strict adherence to SDS guidelines. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. Which biological activities have been preliminarily screened for this compound?

Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) is evaluated via agar diffusion assays. Minimum inhibitory concentrations (MICs) are determined using microdilution methods (0.5–128 µg/mL). Antioxidant potential is assessed via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can solvent selection and catalyst systems improve the efficiency of multicomponent reactions for this compound?

Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization, while Brønsted acids (e.g., p-TsOH) accelerate cyclization. A 15% increase in yield was observed using K₂CO₃ in acetone for alkylation steps, leveraging its dual role as base and mild desiccant .

Q. What crystallographic software tools are critical for resolving structural ambiguities in derivatives?

SHELX suites (SHELXL for refinement, SHELXD for phase solution) are standard. Pair with Olex2 or WinGX for GUI-driven analysis. For twinned crystals, use the TWIN/BASF commands in SHELXL to refine overlapping domains .

Q. How can computational methods predict the compound’s bioactivity and binding modes?

Perform molecular docking (AutoDock Vina, Schrödinger) against targets like DNA gyrase or topoisomerase IV. Use AMBER or GROMACS for MD simulations to assess binding stability. QSAR models trained on indole derivatives can predict MIC trends .

Q. What strategies address contradictions in observed vs. calculated spectroscopic data?

Reconcile NMR chemical shifts using DFT calculations (Gaussian09, B3LYP/6-311++G** basis set). For IR, compare experimental carbonyl stretches (~1700 cm⁻¹) with scaled harmonic frequencies. Discrepancies >5% may indicate tautomeric equilibria requiring pH-controlled studies .

Q. How does the compound’s electronic structure influence its material science applications?

The 3-acetylphenyl group enhances π-π stacking in conducting polymers. UV-Vis and cyclic voltammetry reveal a HOMO-LUMO gap (~3.2 eV), suitable for organic semiconductors. DFT-based NBO analysis identifies charge transfer pathways critical for photoconductivity .

Q. What mechanistic insights explain its antimicrobial selectivity against Gram-positive bacteria?

Molecular dynamics simulations suggest stronger binding to Gram-positive penicillin-binding proteins (PBPs) via hydrophobic interactions with the 2,6-dimethyl group. Fluorescence quenching assays confirm DNA intercalation as a secondary mode, validated by ethidium bromide displacement .

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